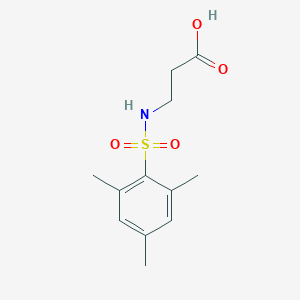
3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid is an organic compound with the molecular formula C12H17NO4S and a molecular weight of 271.34 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a propanoic acid moiety, with three methyl groups on the benzene ring. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Aplicaciones Científicas De Investigación
3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Safety and Hazards
The safety information for “3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with β-alanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions due to the presence of electron-donating methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives of the benzene ring.
Mecanismo De Acción
The mechanism of action of 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid primarily involves its interaction with biological molecules through its sulfonamide group. This group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound can also interact with proteins and other macromolecules, affecting their function and stability .
Comparación Con Compuestos Similares
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but lacking the propanoic acid moiety.
N-(2,4,6-Trimethylphenyl)sulfonamide: Similar structure but without the propanoic acid group.
3-(2,4,6-Trimethylphenyl)propanoic acid: Lacks the sulfonamide group but has a similar carbon backbone.
Uniqueness: 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid is unique due to the combination of the sulfonamide and propanoic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both chemical synthesis and biological research .
Propiedades
IUPAC Name |
3-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8-6-9(2)12(10(3)7-8)18(16,17)13-5-4-11(14)15/h6-7,13H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWUPADKTAUKGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methoxyphenyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B498644.png)
![2,5-Dichlorophenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B498645.png)
![4-Chlorophenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B498646.png)
![1-Naphthyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B498647.png)
![2-Naphthyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B498650.png)
![N-(3,4-dimethylphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498652.png)
![N-(3,4-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498653.png)
![1-ethyl-N-mesityl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498657.png)
![N-(2,5-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498658.png)
![N-mesityl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498659.png)
![N-(4-butylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498660.png)
![N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498664.png)
![N-(4-bromophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498666.png)
![N-(3,4-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498667.png)
